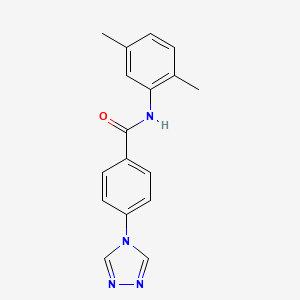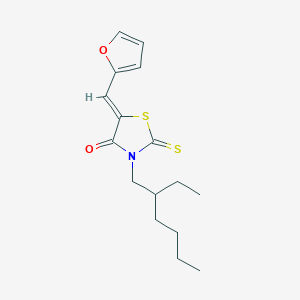![molecular formula C17H19ClO3 B5418475 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione, also known as CP-MeO, is a synthetic compound that has gained significant attention in scientific research due to its potential biological activities. CP-MeO is a spirocyclic lactone that contains a unique structure, which makes it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of MMPs. MMPs are involved in the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of MMP activity by this compound may prevent the degradation of extracellular matrix proteins, leading to improved tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been shown to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity by this compound may prevent the degradation of extracellular matrix proteins, leading to improved tissue remodeling and repair. This compound has been investigated for its potential therapeutic effects in various diseases, including cancer, arthritis, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been extensively studied for its biological activities, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its biological activities are still being investigated. Further studies are needed to fully understand the potential therapeutic effects of this compound.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione. One direction is to investigate the potential therapeutic effects of this compound in various diseases, including cancer, arthritis, and cardiovascular diseases. Another direction is to study the structure-activity relationship of this compound to identify more potent and selective inhibitors of MMPs. Additionally, the use of this compound as a tool for studying the role of MMPs in disease progression and tissue remodeling could be explored. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione can be synthesized using a multistep process that involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate, followed by a Michael addition reaction with cyclohexanone. The product is then subjected to a series of reactions, including a Wittig reaction and a ring-closing metathesis reaction, to form this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione has been studied extensively for its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has also been investigated for its ability to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are implicated in various diseases, including cancer, arthritis, and cardiovascular diseases. This compound has been shown to inhibit the activity of MMP-2 and MMP-9, which are two important MMPs involved in cancer progression and metastasis.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-11-14(12-5-7-13(18)8-6-12)21-16(20)17(15(11)19)9-3-2-4-10-17/h5-8,11,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOSZYPQROLCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylhexanamide](/img/structure/B5418393.png)
![1-methyl-4-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5418396.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5418410.png)
![methyl 4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5418414.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5418418.png)
![7-acetyl-3-(ethylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5418430.png)
![2-ethyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418446.png)
![4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5418451.png)



![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)

![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)